hexamine dinitrate hexamine dinitrate
Brand Name: Vulcanchem
CAS No.: 18423-21-7
VCID: VC0231201
InChI:
SMILES:
Molecular Formula: C6H4ClN2+
Molecular Weight: 0

hexamine dinitrate

CAS No.: 18423-21-7

Cat. No.: VC0231201

Molecular Formula: C6H4ClN2+

Molecular Weight: 0

* For research use only. Not for human or veterinary use.

hexamine dinitrate - 18423-21-7

Specification

CAS No. 18423-21-7
Molecular Formula C6H4ClN2+
Molecular Weight 0

Introduction

Chemical Identity and Properties

Hexamine dinitrate is derived from hexamine (hexamethylenetetramine) through nitration processes. The compound is characterized by its relatively weak explosive properties compared to other nitramines, making it primarily valuable as an intermediate rather than a final product . Its chemical structure consists of a hexamine core modified with two nitrate groups, which enhances its reactivity and stability under specific conditions.

PropertyValue
CAS Number18423-21-7
Molecular FormulaC₆H₄ClN₂⁺
Recommended Storage-20°C
Typical Purity≥95%

Table 1: Basic chemical identity of hexamine dinitrate

The compound is notably hygroscopic, meaning it readily absorbs moisture from the environment, which can limit its storage and handling capabilities. This property significantly influences its industrial applications and storage requirements.

Synthesis Methods

The preparation of hexamine dinitrate follows well-established protocols that have been optimized through extensive research. The standard synthesis method involves the controlled nitration of hexamine using nitric acid.

Standard Preparation Protocol

The synthesis process typically follows these steps:

  • Preparation of a solution of hexamine in distilled water

  • Dropwise addition of this solution to nitric acid (70%, specific gravity = 1.4)

  • Temperature control at approximately 15°C during addition

  • Cooling of the final mixture to 5°C

  • Separation of hexamine dinitrate using filtration

  • Drying in a vacuum oven at 40°C

Following this protocol, researchers have reported yields of approximately 89% starting from hexamine . This relatively high yield makes the process commercially viable for industrial applications.

Applications in Explosive Material Synthesis

Precursor for RDX and Other Explosives

The primary application of hexamine dinitrate is as a precursor for synthesizing RDX (Research Department Explosive), which is one of the most widely used military explosives . The compound serves as a critical intermediate in both the Bachmann process and the KA process for RDX production.

In the KA process, using the dinitrate salt of hexamine reduces the amount of nitric acid required for the nitrolysis reaction, making the process more efficient and economical .

Production of Dinitro Pentamethylene Tetramine (DPT)

Another significant application is in the synthesis of dinitro pentamethylene tetramine (DPT), which itself serves as an intermediate in the production of cyclotetramethylene tetranitramine. The conversion of hexamine dinitrate to DPT has been extensively studied, with researchers developing efficient protocols and kinetic models to optimize this transformation .

Kinetic Studies of Hexamine Dinitrate Conversion

Conversion to DPT: Reaction Parameters

The transformation of hexamine dinitrate to DPT represents a critical step in energetic materials synthesis. Researchers have conducted detailed studies on the kinetics of this reaction, examining variables such as temperature and reaction time.

A standard protocol for this conversion involves:

  • Combining hexamine dinitrate with a mixture of glacial acetic acid and acetic anhydride

  • Maintaining the reaction at a controlled temperature (typically 45±1°C)

  • Quenching the reaction by cooling to 12°C after a specified time period

  • Rapid filtration and washing of the solid product

Kinetic Model Analysis

Researchers have investigated whether the conversion of hexamine dinitrate to DPT follows first-order or second-order kinetics. Studies conducted at 45°C, which has been identified as the optimal reaction temperature by multiple research groups, provide valuable insights into the reaction mechanism .

Time (min)Hexamine dinitrate (mg/ml)DPT (mg/ml)ln(CA₀/CA)1/CA
00.598001.672
10.5600.0250.0661.785
20.5460.0380.0901.830
30.5240.0590.1321.907
50.4460.1250.2942.244
60.4080.1490.3822.449
80.3530.1960.5272.831
100.3360.2050.5772.977
120.2890.2530.7283.461
150.2050.3221.0724.884

Table 2: Experimental data for the conversion of hexamine dinitrate to DPT at 45°C

The data indicates that approximately two-thirds of the hexamine dinitrate is depleted during the first fifteen minutes of reaction at 45°C, suggesting rapid initial conversion .

Kinetic Order Determination

Analysis of the reaction kinetics reveals that the conversion process fits a first-order kinetic model better than a second-order model, as evidenced by higher correlation coefficients in statistical analysis . The linear relationship between ln(CA₀/CA) and time provides strong support for first-order kinetics.

Thermodynamic Parameters and Activation Energy

Research on the activation energy for the conversion of hexamine dinitrate to DPT has been calculated using the Arrhenius equation. By plotting ln(k) against 1/T for reactions conducted at various temperatures, researchers have determined the activation energy for this transformation.

The activation energy values reported in the literature are:

  • 87.047 kJ/mol (for first-order kinetic model)

  • 96.218 kJ/mol (for second-order kinetic model)

These values provide important insights into the energy barrier for the reaction and help explain the temperature dependence of the conversion process.

Yield Optimization and Process Factors

Temperature Effects

Temperature plays a crucial role in the conversion of hexamine dinitrate to DPT. Studies have shown that 45±2°C represents the optimal temperature for achieving maximum conversion and yield . At this temperature, the reaction proceeds rapidly while minimizing undesirable side reactions.

Time-Dependent Conversion

The concentration of hexamine dinitrate decreases significantly within the first 15 minutes of the reaction at 45°C, with a corresponding increase in DPT concentration. This behavior highlights the efficiency of the conversion process under optimized conditions .

Analytical Methods for Characterization

High-Performance Liquid Chromatography (HPLC) has proven to be an effective and reliable technique for monitoring the conversion of hexamine dinitrate to DPT. Using systems such as the Agilent 1100 series HPLC, researchers can accurately quantify both the unreacted hexamine dinitrate and the formed DPT based on retention times and peak areas .

This analytical approach allows for:

  • Qualitative identification of reactants and products

  • Quantitative determination of conversion rates

  • Monitoring of reaction progress in real-time

  • Detection of potential impurities or side products

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator